REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.[F-].[K+].[F:24][C:25]1[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:26]=1B(O)O>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:26]2[CH:27]=[CH:28][C:29]([CH3:31])=[CH:30][C:25]=2[F:24])=[CH:6][CH:7]=1 |f:2.3,6.7.8.9.10|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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ClC=1N=NC(=CC1)Cl
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Name
|
|
Quantity
|
0.122 g
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Type
|
reactant
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Smiles
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P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)C)B(O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered through celite
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Type
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WASH
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Details
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washed pad with EtOAc
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Type
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WASH
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Details
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The filtrate is washed with H2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4 (anhydrous)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown solid, which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)C1=C(C=C(C=C1)C)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |